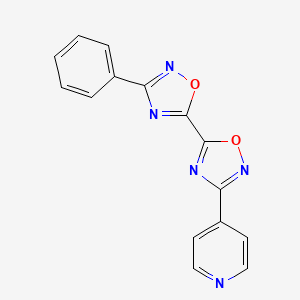
1-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylchinazolin-2,4(1H,3H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that combines multiple functional groups, including oxadiazole, phenyl, benzyloxy, and quinazoline moieties. This unique structure lends itself to various biological and chemical properties, making it a molecule of interest in scientific research.
Wissenschaftliche Forschungsanwendungen
1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione has broad applications:
Chemistry: : Used as a precursor or intermediate in organic synthesis.
Medicine: : Investigation as a potential pharmacological agent, particularly for its antibacterial, antifungal, and anticancer properties.
Industry: : Used in the development of new materials due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: : This usually starts with the condensation of a benzyloxyphenyl hydrazide with a carboxylic acid derivative under dehydrating conditions.
Quinazoline ring assembly: : The quinazoline core can be synthesized via a cyclization reaction involving ethyl anthranilate and formamide under acidic conditions.
Industrial Production Methods
For industrial production, optimizing these reactions for higher yield and purity is crucial. This typically involves using robust catalysts and high-purity reagents and fine-tuning reaction parameters like temperature, pressure, and solvent choice.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidative cleavage at the benzyloxy group and reduction at the oxadiazole ring.
Substitution: : Nucleophilic substitution can occur at the phenyl ring, especially with strong nucleophiles.
Hydrolysis: : Under acidic or basic conditions, the oxadiazole ring can be hydrolyzed to corresponding acids or amines.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or peracids in mild conditions.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions vary depending on the nucleophile; typical reagents include halides, alcohols, and thiols.
Major Products
Oxidation: : Products may include benzoic acid derivatives.
Reduction: : Reduced forms of oxadiazole or quinazoline derivatives.
Substitution: : Substituted phenyl derivatives, varying based on the entering nucleophile.
Wirkmechanismus
The compound exerts its effects through various mechanisms, depending on the context:
Biological activity: : It can interact with cellular targets like enzymes, receptors, and DNA. The oxadiazole ring is known for its ability to bind metal ions, influencing enzyme activity.
Chemical reactivity: : The molecule's structure allows it to participate in numerous reactions, facilitating its role as a versatile synthetic intermediate.
Vergleich Mit ähnlichen Verbindungen
When compared to other oxadiazole or quinazoline derivatives, this compound stands out due to its combined structural features, which offer distinct reactivity and biological activity.
Similar Compounds: : Examples include 1,2,4-oxadiazole derivatives and quinazoline diones, each with unique substituents that impact their activity.
Uniqueness: : The incorporation of the benzyloxyphenyl group and the specific substitution on the quinazoline core make this compound a unique hybrid with potentially enhanced properties.
This detailed analysis should give you a comprehensive understanding of 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione, highlighting its synthesis, reactions, applications, and how it stands out among related compounds.
Eigenschaften
CAS-Nummer |
1206999-67-8 |
|---|---|
Molekularformel |
C26H22N4O4 |
Molekulargewicht |
454.486 |
IUPAC-Name |
3-ethyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-2-29-25(31)21-10-6-7-11-22(21)30(26(29)32)16-23-27-24(28-34-23)19-12-14-20(15-13-19)33-17-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3 |
InChI-Schlüssel |
DPSPZQLHTZZCOQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole](/img/structure/B2509789.png)

![N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]prop-2-enamide](/img/structure/B2509792.png)

![7-Bromo-5-fluoroimidazo[1,5-a]pyridine](/img/structure/B2509794.png)
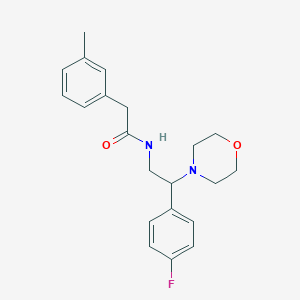
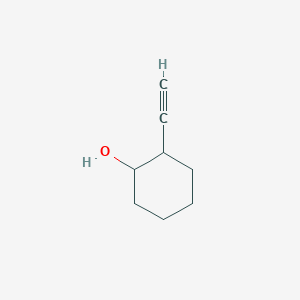
![4-[(4-Methylphenyl)methyl-prop-2-ynylamino]-3-nitrobenzonitrile](/img/structure/B2509800.png)
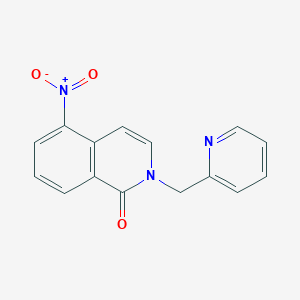
![N-[4-[2-(Methylsulfonylmethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2509807.png)
![3-(2,3-dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2509808.png)
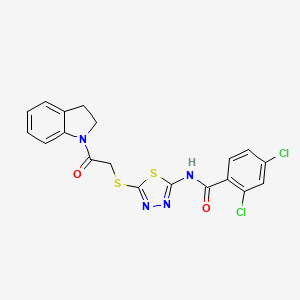
![N-(2,3-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2509810.png)
